N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(6-morpholin-4-ylpyridazin-3-yl)piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c1-17(2)24(21,22)20-7-5-18(6-8-20)13-3-4-14(16-15-13)19-9-11-23-12-10-19/h3-4H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHPACSQSUILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra.
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development.
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting they may affect the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting they may have a bactericidal effect.
Biological Activity
N,N-Dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its efficacy against various cancer cell lines.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 286.37 g/mol
- CAS Number : 91066524
The compound features a piperazine ring substituted with a morpholinopyridazine moiety and a sulfonamide group, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including K562 (chronic myeloid leukemia), T47D (breast cancer), and others. The compound demonstrated promising inhibitory effects, with IC values comparable to established chemotherapeutics.
| Cell Line | IC (µM) | Reference Compound | IC (µM) |
|---|---|---|---|
| K562 | 1.42 | Doxorubicin | 0.33 |
| T47D | 1.50 | Doxorubicin | 0.81 |
| A549 | 0.12 | Gambogic Acid | 1.20 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine ring and the introduction of various substituents significantly influence the biological activity of the compound. For instance, compounds with phenyl groups at specific positions exhibited enhanced activity against K562 cells, while methyl substitutions showed reduced efficacy .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on K562 Cells : This study demonstrated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results indicated a decrease in Bcl-2 expression and an increase in Bax levels, suggesting a shift towards pro-apoptotic signaling .
- T47D Cell Line Analysis : In T47D cells, the compound was shown to disrupt estrogen receptor signaling pathways, which are critical in breast cancer progression. The inhibition of this pathway resulted in reduced tumor growth in xenograft models .
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to controls, reinforcing its potential as an effective therapeutic agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the heterocyclic core (pyridazine vs. pyrimidine) and substituent groups (morpholine, FRS, CHL, or trifluoromethyl). Key comparisons include:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide | Pyridazine | Morpholine, dimethyl sulfonamide | 445.52 | Sulfonamide, morpholine |
| N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide (Parent compound) | Pyrimidine | None (parent structure) | ~340 (estimated) | Sulfonamide, pyrimidine |
| 6-(4-(ethylsulfonyl)piperazin-1-yl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | Imidazopyridazine | Ethylsulfonyl, trifluoromethyl | 440.3 | Sulfonyl, trifluoromethyl |
| 1-(4-(2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one | Imidazopyridazine | Trifluoromethylphenyl, propanoyl | ~413 (calculated) | Carbonyl, trifluoromethylphenyl |
| N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide | Pyridine | Chloro-trifluoromethylbenzoyl, acetamide | 530 | Benzoyl, acetamide, chloro-trifluoromethyl |
Structural Insights :
- Core Heterocycle : Pyridazine (as in the target compound) vs. pyrimidine () or imidazopyridazine (). Pyridazine’s electron-deficient nature may enhance binding to receptors requiring π-π interactions, whereas pyrimidine-based analogs are more commonly used in antioxidant designs .
- Morpholine vs. Other Substituents : Morpholine improves solubility and metabolic stability compared to bulkier groups like trifluoromethylphenyl () or ethylsulfonyl (). In contrast, FRS (free radical scavenger) groups (e.g., -OH at pyrimidine 5-position) enhance antioxidant activity but may reduce bioavailability due to polarity .
Physicochemical Properties
- Solubility: Morpholine’s oxygen atom enhances water solubility relative to nonpolar groups like trifluoromethyl () or ethylsulfonyl ().
- Metabolic Stability : Morpholine is less prone to oxidative metabolism than methyl or methoxy groups, which are susceptible to CYP450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
